4,8-Dibromo-6-fluoroquinoline
Overview
Description
4,8-Dibromo-6-fluoroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of bromine atoms at the 4th and 8th positions and a fluorine atom at the 6th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibromo-6-fluoroquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method includes the bromination of 6-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions . The reaction conditions often require the use of solvents such as acetic acid or dichloromethane and may involve catalysts to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dibromo-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.
Cross-Coupling Reactions: The bromine atoms can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,8-diamino-6-fluoroquinoline, while a Suzuki coupling reaction can produce a biaryl derivative .
Scientific Research Applications
4,8-Dibromo-6-fluoroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Chemical Synthesis: It is utilized in the synthesis of complex organic molecules and as a precursor for other fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 4,8-Dibromo-6-fluoroquinoline is primarily related to its ability to interact with biological macromolecules. In medicinal applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to bacterial cell death . The compound’s unique substitution pattern enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
3,4-Dibromo-6,8-difluoroquinoline: Similar in structure but with additional fluorine atoms, affecting its reactivity and applications.
6-Fluoroquinoline: Lacks bromine atoms, resulting in different chemical properties and biological activities.
4,8-Dibromoquinoline: Lacks the fluorine atom, which influences its electronic properties and reactivity.
Uniqueness: 4,8-Dibromo-6-fluoroquinoline is unique due to the specific positioning of bromine and fluorine atoms, which confer distinct electronic and steric effects. These effects enhance its reactivity in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis . Additionally, the presence of fluorine enhances its biological activity, making it a promising candidate for drug development .
Properties
IUPAC Name |
4,8-dibromo-6-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2FN/c10-7-1-2-13-9-6(7)3-5(12)4-8(9)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGSISNJUHQLAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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